

# SSR182289: A Potent Thrombin Inhibitor with Anti-Fibrotic Properties

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## Compound of Interest

Compound Name: SSR182289

Cat. No.: B611012

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**SSR182289** is a potent, selective, and orally active non-peptide inhibitor of thrombin, the key serine protease in the coagulation cascade.[1] While initially investigated for its antithrombotic effects, compelling preclinical evidence has highlighted its potential as a therapeutic agent for liver fibrosis. This technical guide provides a comprehensive review of the available literature on **SSR182289**, focusing on its mechanism of action, preclinical efficacy in liver fibrosis, and the underlying signaling pathways.

## Core Compound Information

Property	Value	Reference
Chemical Name	N-[(2S)-5-(5-amino-2-pyridinyl)-1-oxo-1-[[4-(difluoromethylidene)-1-piperidinyl]methyl]pentyl]-2-amino-N-[(1,1'-biphenyl)-2-yl]acetamide	[2]
Molecular Formula	C30H33F2N5O4S	[3]
Molecular Weight	597.68 g/mol	[3]
CAS Number	363151-21-7	[2]
Mechanism of Action	Direct Thrombin Inhibitor	[1]

## Preclinical Efficacy in Liver Fibrosis

A pivotal study by Duplantier and colleagues demonstrated the anti-fibrotic efficacy of **SSR182289** in a rat model of carbon tetrachloride (CCl<sub>4</sub>)-induced liver fibrosis. Oral administration of **SSR182289** significantly attenuated the progression of liver fibrosis.

### Quantitative Efficacy Data

Parameter	3 Weeks CCl <sub>4</sub> + <b>SSR182289</b>	7 Weeks CCl <sub>4</sub> + <b>SSR182289</b>	p-value	Reference
Fibrosis Area Reduction	Not significant	-30%	p = 0.04	<a href="#">[4]</a>
ASMA-Positive Area Reduction	-22%	-35%	p = 0.03 (3 weeks), p = 0.05 (7 weeks)	<a href="#">[4]</a>
TIMP-1 mRNA Expression Reduction	-52%	Not reported	p = 0.02	<a href="#">[4]</a>

ASMA: Alpha-smooth muscle actin, a marker of activated hepatic stellate cells. TIMP-1: Tissue inhibitor of metalloproteinase-1, a pro-fibrogenic gene.

These findings indicate that thrombin inhibition by **SSR182289** effectively reduces the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, and downregulates the expression of key pro-fibrotic genes.[\[4\]](#)

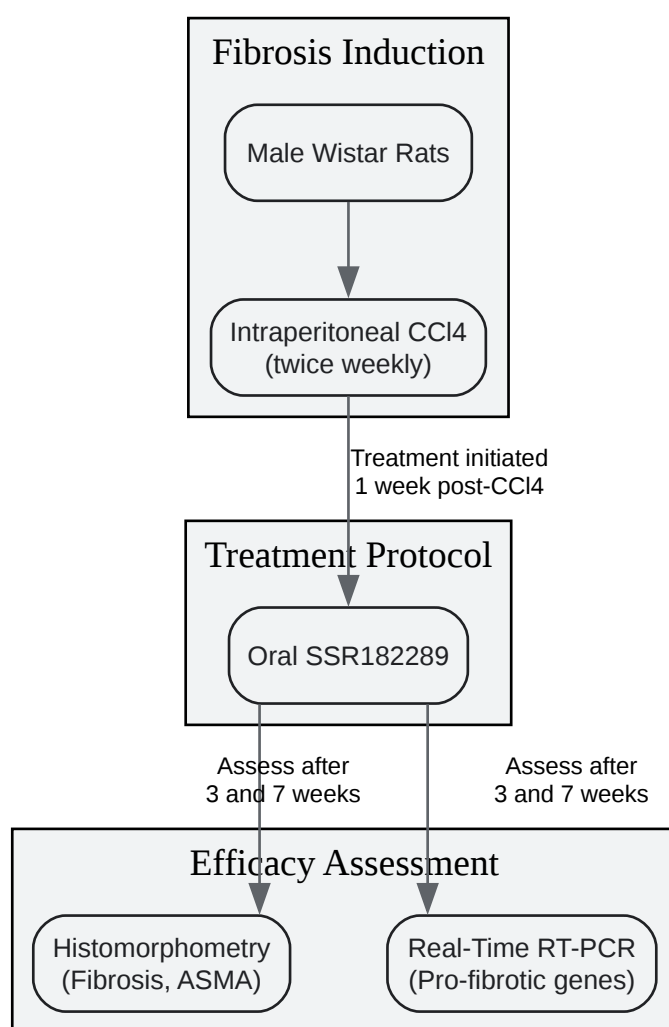
## Experimental Protocols

The following methodologies are based on the study by Duplantier et al. (2004) in Gut.

### CCl<sub>4</sub>-Induced Liver Fibrosis in Rats

- Animal Model: Male Wistar rats.
- Induction of Fibrosis: Intraperitoneal injection of CCl<sub>4</sub> (dissolved in olive oil) twice weekly for 3 or 7 weeks.

- Treatment: Oral administration of **SSR182289**, starting one week after the initiation of CCl<sub>4</sub> intoxication.
- Histological Analysis: Liver tissue sections were stained to assess fibrosis and the area occupied by alpha-smooth muscle actin (ASMA)-positive cells using histomorphometry.
- Gene Expression Analysis: Expression of fibrosis-related genes (e.g., TIMP-1, Collagen I, MMP-2, TIMP-2) was measured by real-time reverse transcription-polymerase chain reaction (RT-PCR).



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Experimental workflow for evaluating **SSR182289** in a rat model of liver fibrosis.

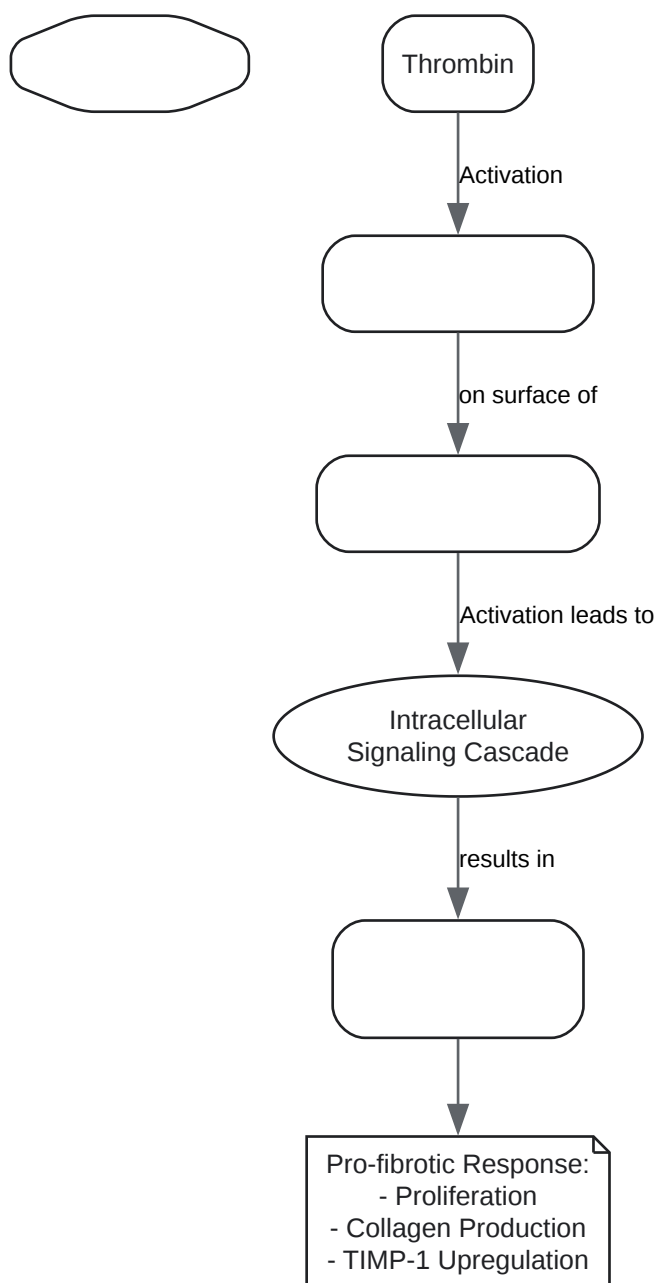
## Mechanism of Action and Signaling Pathway

**SSR182289** exerts its anti-fibrotic effects by directly inhibiting thrombin. In the context of liver injury, thrombin acts as a potent signaling molecule that promotes fibrosis through the activation of Protease-Activated Receptors (PARs), particularly PAR-1, on the surface of hepatic stellate cells (HSCs).

The activation of PAR-1 by thrombin on HSCs initiates a signaling cascade that leads to a pro-fibrotic cellular response, including:

- **Activation and Proliferation:** HSCs transform from a quiescent state to a proliferative, myofibroblast-like phenotype.
- **Increased Extracellular Matrix Production:** Enhanced synthesis and deposition of collagen and other extracellular matrix components.
- **Upregulation of Pro-fibrotic Genes:** Increased expression of genes such as TIMP-1.

By inhibiting thrombin, **SSR182289** effectively blocks this signaling pathway, thereby preventing HSC activation and the subsequent progression of liver fibrosis.



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Signaling pathway of thrombin-mediated hepatic stellate cell activation and its inhibition by **SSR182289**.

## Conclusion

**SSR182289** is a promising therapeutic candidate for the treatment of liver fibrosis. Its mechanism of action, centered on the inhibition of thrombin and the subsequent blockade of pro-fibrotic signaling pathways in hepatic stellate cells, is well-supported by preclinical data.

The significant reduction in fibrosis and markers of HSC activation in a relevant animal model underscores its potential. Further investigation into its clinical efficacy and safety is warranted to translate these preclinical findings into a novel therapy for patients with chronic liver disease.

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